molecular formula C16H16N2O4 B11642063 N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide

N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide

Cat. No.: B11642063
M. Wt: 300.31 g/mol
InChI Key: GCRZRAYVJVVLMU-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a methoxyphenyl group allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C16H16N2O4/c1-11-9-13(5-8-15(11)18(20)21)16(19)17-10-12-3-6-14(22-2)7-4-12/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

GCRZRAYVJVVLMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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